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molecular formula C7H14N2O B8373941 3-t-Butyl-5-pyrazolidone

3-t-Butyl-5-pyrazolidone

Cat. No. B8373941
M. Wt: 142.20 g/mol
InChI Key: ATCHDWWVBOYDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886736

Procedure details

1.0 kg of ethyl pivaloylacetate was dissolved in 1.0 liter of ethanol, and 320 g of hydrazine hydrate was dropwise added thereto while cooled with water. After completion of the addition, the reaction was carried out overnight at room temperature, and then 5.0 liter of water was added thereto and stirred. The crystal as precipitated was filtered out under reduced pressure and fully washed with water, and then this was further washed with a little amount of methanol and dried with air. Yield: 812 g.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:7][C:8]([O:10]CC)=O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].O.[NH2:14][NH2:15].O>C(O)C>[C:2]([CH:1]1[CH2:7][C:8](=[O:10])[NH:15][NH:14]1)([CH3:5])([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC(=O)OCC
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
320 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
The crystal as precipitated
FILTRATION
Type
FILTRATION
Details
was filtered out under reduced pressure
WASH
Type
WASH
Details
fully washed with water
WASH
Type
WASH
Details
this was further washed with a little amount of methanol
CUSTOM
Type
CUSTOM
Details
dried with air

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)C1NNC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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